amine CAS No. 1246521-34-5](/img/structure/B1399703.png)
[(5-Fluoro-2-methylphenyl)methyl](methyl)amine
Descripción general
Descripción
“(5-Fluoro-2-methylphenyl)methylamine” is a chemical compound with the molecular formula C9H12FN . It is used for research purposes .
Molecular Structure Analysis
The molecular structure of “(5-Fluoro-2-methylphenyl)methylamine” consists of a fluoro group (F), a methyl group (CH3), and an amine group (NH2) attached to a benzene ring . The molecular weight of the compound is 153.2 .Physical And Chemical Properties Analysis
“(5-Fluoro-2-methylphenyl)methylamine” is a liquid at room temperature . The storage temperature is not specified .Aplicaciones Científicas De Investigación
1. Chiral Resolution Reagent
(5-Fluoro-2-methylphenyl)methylamine has been utilized as a chiral resolution reagent. (S)-2-[(R)-Fluoro(phenyl)methyl]oxirane, a related compound, is a synthetic, enantiopure reagent that reacts with various α-chiral primary and secondary amines. This reaction aids in the analysis of scalemic mixtures of amines through regioselective ring-opening, making the compound versatile for the analysis of chiral amines (Rodríguez-Escrich et al., 2005).
2. Synthesis of N-Alkylated Derivatives
The synthesis of N-alkylated derivatives of organic fluorine compounds is another application. A study illustrated the reaction of primary amines with ethyl-4,4-difluoro-2-iodo-5-oxo-5-phenylpentanoate at ambient temperatures to produce β-fluoropyrrole derivatives, demonstrating the compound's role in organic synthesis (Kim et al., 2007).
3. Polymer Electrolytes Synthesis
Guanidinium-functionalized poly(arylene ether sulfone) anion exchange polymer electrolytes have been synthesized via activated fluorophenyl-amine reaction, exemplifying its utility in materials science. This reaction provides precise control of cation functionality, integrating guanidinium into stable phenyl rings (Kim et al., 2011).
4. Antitumor Activity
The compound has been implicated in the synthesis of antitumor agents. For instance, 3-amino-N-(5-fluoro-2-methylphenyl)-4-morpholino-1H-indazole-1-carboxamide exhibited antitumor activity, inhibiting the proliferation of certain cancer cell lines (Hao et al., 2017).
5. Synthesis of Fluorescent Molecular Probes
This compound has been used in the efficient and scalable synthesis of 4-carboxy-Pennsylvania Green methyl ester, a hydrophobic building block for fluorescent molecular probes. Such probes are crucial in biological systems studies (Woydziak et al., 2013).
Safety And Hazards
Propiedades
IUPAC Name |
1-(5-fluoro-2-methylphenyl)-N-methylmethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12FN/c1-7-3-4-9(10)5-8(7)6-11-2/h3-5,11H,6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZCMFTBGNNGIAL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)F)CNC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12FN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
153.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[(5-Fluoro-2-methylphenyl)methyl](methyl)amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



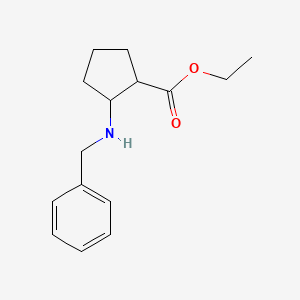
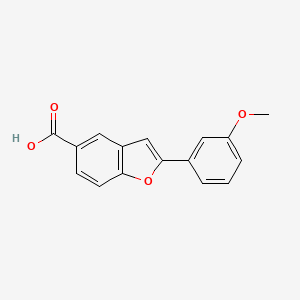
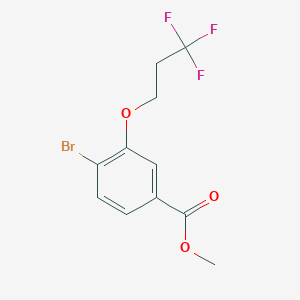
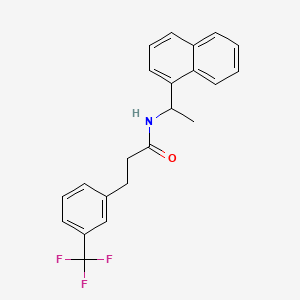
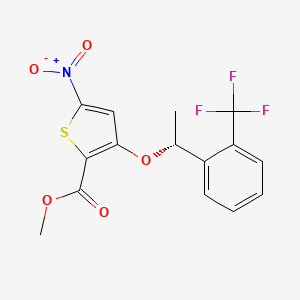
![Methyl 4-[(2-methylprop-2-en-1-yl)oxy]benzoate](/img/structure/B1399628.png)
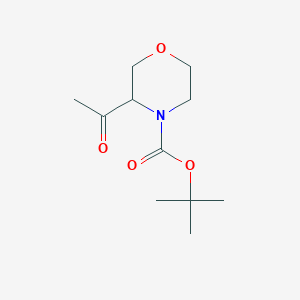
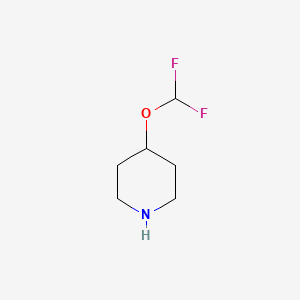
![5-Bromo-7-chloro-2,3-dihydro-benzo[1,4]dioxine](/img/structure/B1399632.png)
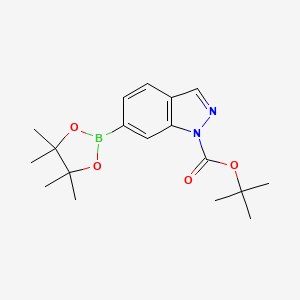
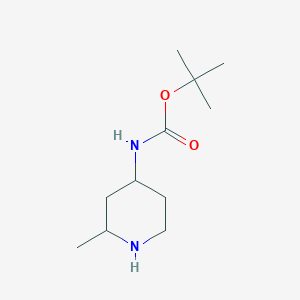
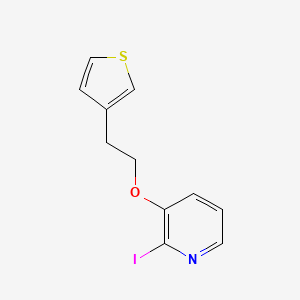
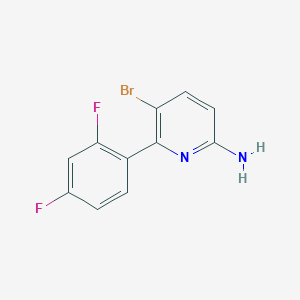
![Dibenzyl-[4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzyl]-amine](/img/structure/B1399642.png)